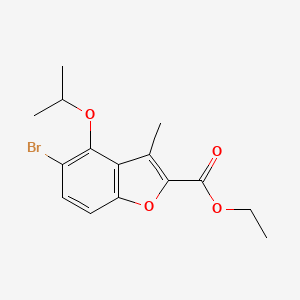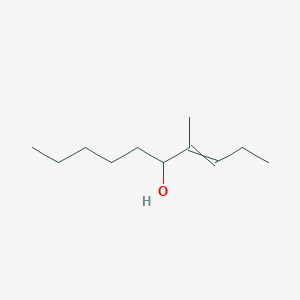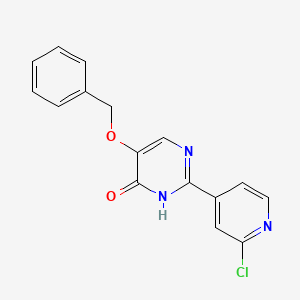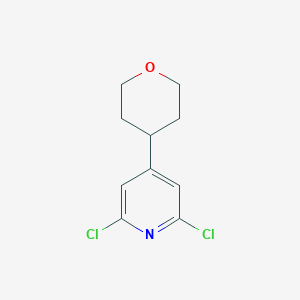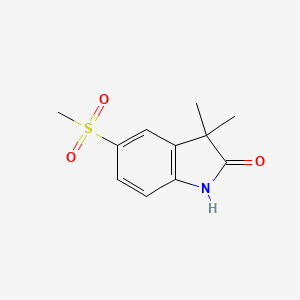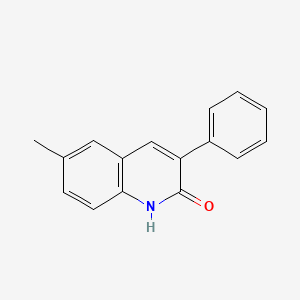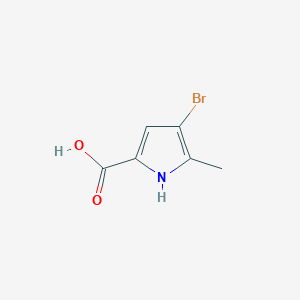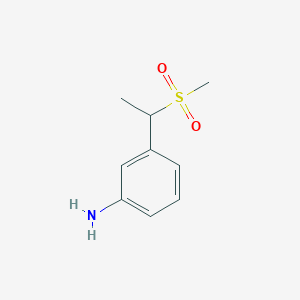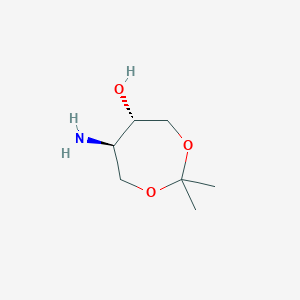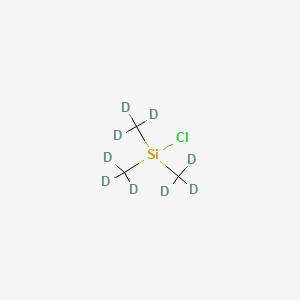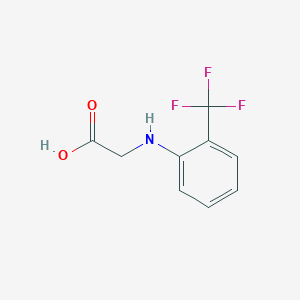
2-(Trifluoromethyl)phenylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)phenylglycine: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)phenylglycine may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)phenylglycine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl sulfoxides or sulfones.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl-glycine derivatives.
科学研究应用
Chemistry: In chemistry, 2-(Trifluoromethyl)phenylglycine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: In biological research, this compound is studied for its potential as a bioisostere . The trifluoromethyl group can mimic the properties of other functional groups, making it useful in the design of enzyme inhibitors and receptor ligands.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials . Its unique chemical properties make it suitable for applications in coatings, polymers, and agrochemicals.
作用机制
The mechanism of action of 2-(Trifluoromethyl)phenylglycine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors by increasing hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
相似化合物的比较
[2-(Trifluoromethyl)phenyl]-alanine: Similar structure but with an alanine moiety instead of glycine.
[2-(Trifluoromethyl)phenyl]-serine: Contains a serine moiety, offering different reactivity and applications.
[2-(Trifluoromethyl)phenyl]-cysteine: Features a cysteine moiety, which can form disulfide bonds.
Uniqueness: 2-(Trifluoromethyl)phenylglycine is unique due to its specific combination of the trifluoromethyl group and glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
2-[2-(trifluoromethyl)anilino]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-4-7(6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) |
InChI 键 |
JKMBAEJKBSMULR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


